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Compound of Interest

Compound Name: N-ethyl-3-iodo-4-methylbenzamide

CAS No.: 1311872-57-7

Cat. No.: B2469467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the benzamide scaffold remains a cornerstone for

the development of novel therapeutic agents. Its inherent versatility allows for a wide range of

structural modifications, leading to compounds with diverse pharmacological profiles. This

guide delves into the structure-activity relationship (SAR) of N-ethyl-3-iodo-4-
methylbenzamide analogs, a chemical space with underexplored potential. While direct

experimental data for this specific series is not extensively available in the public domain, this

document synthesizes information from closely related benzamide analogs to provide a

foundational understanding and a framework for future research.

The Benzamide Scaffold: A Privileged Structure in
Drug Discovery
Benzamide derivatives are integral to a multitude of approved drugs and clinical candidates,

demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-

inflammatory, and antipsychotic properties.[1] The core structure, a simple aromatic ring

attached to an amide group, provides a robust platform for introducing chemical diversity. The

substituents on both the aromatic ring and the amide nitrogen play a critical role in defining the

compound's potency, selectivity, and pharmacokinetic properties.[2]
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Deconstructing the SAR of Substituted Benzamides:
Inferred Insights for N-ethyl-3-iodo-4-
methylbenzamide Analogs
Based on extensive research on various substituted benzamides, we can infer potential SAR

trends for the N-ethyl-3-iodo-4-methylbenzamide series. These inferences can guide the

rational design of new analogs with enhanced biological activity.

The Significance of Aromatic Ring Substitution
The nature and position of substituents on the benzoyl ring are paramount in determining the

biological target and potency.

Halogenation: The presence of a halogen, such as the iodo group at the 3-position in our

lead structure, can significantly influence activity. For instance, in some series of PARP

inhibitors, an iodo-substituent has been explored.[3] Halogens can modulate lipophilicity,

affect metabolic stability, and participate in halogen bonding with biological targets.

Methyl Group: The 4-methyl group can impact the compound's interaction with the target

protein through hydrophobic interactions and may influence the overall conformation of the

molecule. Its position is crucial, as studies on other benzamides have shown that positional

isomers can have vastly different biological activities.[2]

The Role of the N-Substituent
The substituent on the amide nitrogen is a key determinant of the compound's pharmacological

profile.

Alkyl Chains: The N-ethyl group in the parent structure is a simple alkyl substituent.

Variations in the length and branching of this alkyl chain can affect binding affinity and

selectivity.

Aromatic and Heterocyclic Moieties: Replacing the ethyl group with various aromatic or

heterocyclic rings has been a successful strategy in developing potent inhibitors of various

enzymes, including histone deacetylases (HDACs).[4][5]
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The interplay between the substitutions on the aromatic ring and the amide nitrogen dictates

the overall shape, electronic distribution, and hydrogen bonding capacity of the molecule, all of

which are critical for target recognition and binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/product/b2469467?utm_src=pdf-body-img
https://www.benchchem.com/product/b2469467?utm_src=pdf-custom-synthesis
https://www.walshmedicalmedia.com/open-access/pharmacological-potential-of-benzamide-analogues-and-their-uses-inmedicinal-chemistry-2329-6798-1000194.pdf
https://pdf.benchchem.com/263/A_Comparative_Analysis_of_4_isopropyl_N_4_methylbenzyl_benzamide_and_its_Isomers_A_Guide_for_Drug_Discovery_Professionals.pdf
https://www.researchgate.net/publication/267043096_Design_synthesis_and_biological_evaluation_of_novel_4-substituted-3-nitrobenzamide_derivatives
https://www.researchgate.net/publication/332227421_Synthesis_of_N-Substituted_Benzamide_Derivatives_and_their_Evaluation_as_Antitumor_Agents
https://pubmed.ncbi.nlm.nih.gov/31309896/
https://pubmed.ncbi.nlm.nih.gov/31309896/
https://www.benchchem.com/product/b2469467#structure-activity-relationship-of-n-ethyl-3-iodo-4-methylbenzamide-analogs
https://www.benchchem.com/product/b2469467#structure-activity-relationship-of-n-ethyl-3-iodo-4-methylbenzamide-analogs
https://www.benchchem.com/product/b2469467#structure-activity-relationship-of-n-ethyl-3-iodo-4-methylbenzamide-analogs
https://www.benchchem.com/product/b2469467#structure-activity-relationship-of-n-ethyl-3-iodo-4-methylbenzamide-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2469467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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